molecular formula C21H27ClN4O3S2 B11418822 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11418822
M. Wt: 483.1 g/mol
InChI Key: SWEQGMURHYMPPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the benzothiophene ring.

    Nucleophilic substitution reactions: to introduce the chloro and carbamoyl groups.

    Coupling reactions: to attach the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or halides.

Scientific Research Applications

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide: is unique due to its combination of a benzothiophene ring and a pyrimidine ring, along with the specific functional groups attached to these rings

Properties

Molecular Formula

C21H27ClN4O3S2

Molecular Weight

483.1 g/mol

IUPAC Name

5-chloro-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H27ClN4O3S2/c1-3-11-30-21-24-12-14(22)17(25-21)19(28)26-20-16(18(27)23-9-6-10-29-2)13-7-4-5-8-15(13)31-20/h12H,3-11H2,1-2H3,(H,23,27)(H,26,28)

InChI Key

SWEQGMURHYMPPO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC)Cl

Origin of Product

United States

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